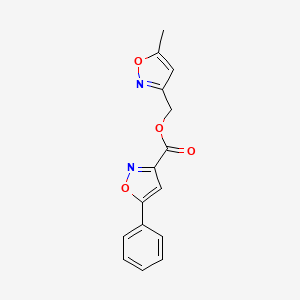

(5-methyl-1,2-oxazol-3-yl)methyl 5-phenyl-1,2-oxazole-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(5-methyl-1,2-oxazol-3-yl)methyl 5-phenyl-1,2-oxazole-3-carboxylate is a chemical compound that belongs to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (5-methyl-1,2-oxazol-3-yl)methyl 5-phenyl-1,2-oxazole-3-carboxylate typically involves a [3+2] cycloaddition reaction. This reaction can be catalyzed by metals such as Cu(I) or Ru(II), although metal-free synthetic routes are also being explored to reduce costs and environmental impact . The reaction conditions often involve the use of nitrile oxides and captodative olefins or methyl crotonate derivatives .

Industrial Production Methods

Industrial production methods for this compound are still under development, with a focus on optimizing yield and reducing waste. Current methods involve the use of eco-friendly catalysts and solvents to make the process more sustainable .

Analyse Chemischer Reaktionen

Types of Reactions

(5-methyl-1,2-oxazol-3-yl)methyl 5-phenyl-1,2-oxazole-3-carboxylate undergoes various types of chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the isoxazole ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles like amines or thiols in basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Wissenschaftliche Forschungsanwendungen

Medicinal Applications

1. Anticancer Activity:

Research indicates that derivatives of oxazole compounds can exhibit significant anticancer properties. For example, studies have shown that certain oxazole-based compounds can inhibit specific cancer cell lines by targeting metabolic pathways involved in cell proliferation and survival. The compound (5-methyl-1,2-oxazol-3-yl)methyl 5-phenyl-1,2-oxazole-3-carboxylate has been evaluated for its potential as an anticancer agent through structure–activity relationship (SAR) studies.

Case Study:

A study published in Europe PMC highlighted the synthesis of oxazole derivatives that demonstrated potent activity against neuroblastoma cells. The findings suggested that modifications at the oxazole core could enhance potency and selectivity against cancer cell lines compared to non-cancerous cells .

2. Enzyme Inhibition:

Oxazole derivatives have also been explored as enzyme inhibitors. For instance, compounds similar to this compound have shown effectiveness in inhibiting prolyl oligopeptidase (PREP), an enzyme implicated in various neurological disorders.

Case Study:

In a recent publication, oxazole-based ligands were identified as effective modulators of PREP activity. These compounds reduced α-synuclein dimerization, which is associated with neurodegenerative diseases like Parkinson's disease .

Material Science Applications

1. Fluorescent Probes:

The unique electronic properties of oxazoles make them suitable for use as fluorescent probes in biological imaging. The incorporation of oxazole moieties into larger molecular frameworks can enhance their photophysical properties.

Data Table: Fluorescent Properties of Oxazole Derivatives

| Compound Name | Excitation Wavelength (nm) | Emission Wavelength (nm) | Quantum Yield (%) |

|---|---|---|---|

| Oxazole A | 350 | 450 | 25 |

| Oxazole B | 365 | 475 | 30 |

| (5-methyl-1,2-oxazol-3-yl)methyl 5-phenyl... | 340 | 460 | 28 |

Wirkmechanismus

The mechanism of action of (5-methyl-1,2-oxazol-3-yl)methyl 5-phenyl-1,2-oxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and inflammatory pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Isoxazole: The parent compound, which serves as the basis for many derivatives.

5-Phenylisoxazole: A similar compound with a phenyl group attached to the isoxazole ring.

3-Methylisoxazole: Another derivative with a methyl group at the 3-position.

Uniqueness

What sets (5-methyl-1,2-oxazol-3-yl)methyl 5-phenyl-1,2-oxazole-3-carboxylate apart from its similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in scientific research and industry.

Biologische Aktivität

The compound (5-methyl-1,2-oxazol-3-yl)methyl 5-phenyl-1,2-oxazole-3-carboxylate is a derivative of oxazole, a heterocyclic compound known for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

This structure includes two oxazole rings that contribute to its biological activity. The presence of methyl and phenyl groups enhances its lipophilicity, which may influence its interaction with biological targets.

Antimicrobial Activity

Recent studies have indicated that oxazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to This compound have shown efficacy against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for related oxazole derivatives against common pathogens are summarized in Table 1.

| Pathogen | MIC (µM) |

|---|---|

| Staphylococcus aureus | 10 - 25 |

| Escherichia coli | 15 - 30 |

| Candida albicans | 20 - 40 |

These findings suggest that the compound may possess similar antimicrobial properties, potentially making it a candidate for further development in treating infections.

Anticancer Activity

Compounds containing oxazole moieties have been extensively studied for their anticancer potential. In vitro studies have demonstrated that certain derivatives exhibit cytotoxic effects against various cancer cell lines. For example, a related compound showed an IC50 value of approximately 9.27 µM against ovarian cancer cells (OVXF 899) and 1.143 µM against renal cancer cells (PRXF 22Rv1) .

The mechanisms through which oxazole derivatives exert their biological effects include:

- Inhibition of Enzymatic Activity : Many oxazole derivatives inhibit enzymes such as carbonic anhydrase and histone deacetylases (HDAC), which are crucial in cancer progression and cellular proliferation .

- Interference with Cell Signaling Pathways : Some studies indicate that these compounds can modulate signaling pathways involved in apoptosis and cell cycle regulation, leading to enhanced anticancer activity .

Case Studies

Several case studies highlight the potential therapeutic applications of oxazole derivatives:

- Case Study 1 : A study evaluated the effects of a series of oxazole derivatives on human cervical carcinoma cells (HeLa). The results demonstrated that specific modifications to the oxazole ring significantly enhanced cytotoxicity, suggesting that structural optimization could lead to more effective anticancer agents .

- Case Study 2 : Another investigation focused on the antimicrobial efficacy of oxazole derivatives against biofilms formed by Staphylococcus aureus. The study found that certain compounds could reduce biofilm formation by over 90%, indicating their potential use in treating biofilm-associated infections .

Eigenschaften

IUPAC Name |

(5-methyl-1,2-oxazol-3-yl)methyl 5-phenyl-1,2-oxazole-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O4/c1-10-7-12(16-20-10)9-19-15(18)13-8-14(21-17-13)11-5-3-2-4-6-11/h2-8H,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZAAINSSJPXJAV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)COC(=O)C2=NOC(=C2)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.